molecular formula C14H19N3O B1531970 ({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1860999-68-3

({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No. B1531970
CAS RN: 1860999-68-3
M. Wt: 245.32 g/mol
InChI Key: NLIYCJUNDUAZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a benzyloxy group and an ethyl group attached to the pyrazole ring . This compound is likely to be used in scientific research, particularly in organic synthesis.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the benzyloxy and ethyl groups . The synthesis could involve reactions such as the Suzuki-Miyaura cross-coupling, which is a widely-used method for forming carbon-carbon bonds . Additionally, the synthesis could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrazole ring and various attached groups. The nitrogen atom in the pyrazole ring has a lone pair of electrons, which can have significant effects on the molecule’s reactivity . The benzyloxy and ethyl groups attached to the pyrazole ring can also influence the molecule’s physical and chemical properties .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of the pyrazole ring and the benzyloxy and ethyl groups . For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, the compound could undergo reactions such as protodeboronation, a process that is not well developed but has been reported in the literature .


Physical And Chemical Properties Analysis

Amines, such as this compound, are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . They can act as weak organic bases, reacting with acids to form salts soluble in water . The specific physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, amines can be hazardous and require careful handling. They can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They may also pose environmental hazards, as they can be harmful to aquatic organisms .

properties

IUPAC Name

N-methyl-1-[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-15-9-14-10-16-17(11-14)7-8-18-12-13-5-3-2-4-6-13/h2-6,10-11,15H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIYCJUNDUAZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 2
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 3
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 4
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 5
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 6
({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.